1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 897617-60-6
VCID: VC6379130
InChI: InChI=1S/C26H30FN3O3/c1-4-30-18(2)17-23(31)24(26(30)32)25(19-9-11-20(33-3)12-10-19)29-15-13-28(14-16-29)22-8-6-5-7-21(22)27/h5-12,17,25,31H,4,13-16H2,1-3H3
SMILES: CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=C4F)O)C
Molecular Formula: C26H30FN3O3
Molecular Weight: 451.542

1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

CAS No.: 897617-60-6

Cat. No.: VC6379130

Molecular Formula: C26H30FN3O3

Molecular Weight: 451.542

* For research use only. Not for human or veterinary use.

1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one - 897617-60-6

Specification

CAS No. 897617-60-6
Molecular Formula C26H30FN3O3
Molecular Weight 451.542
IUPAC Name 1-ethyl-3-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one
Standard InChI InChI=1S/C26H30FN3O3/c1-4-30-18(2)17-23(31)24(26(30)32)25(19-9-11-20(33-3)12-10-19)29-15-13-28(14-16-29)22-8-6-5-7-21(22)27/h5-12,17,25,31H,4,13-16H2,1-3H3
Standard InChI Key HYRBYVWXHXCAKH-UHFFFAOYSA-N
SMILES CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=C4F)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridin-2(1H)-one backbone substituted at the 1-position with an ethyl group, the 3-position with a (4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl moiety, and the 4- and 6-positions with hydroxyl and methyl groups, respectively . The piperazine ring introduces conformational flexibility, while the 2-fluorophenyl and 4-methoxyphenyl groups enhance lipophilicity and receptor-binding potential.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC26H30FN3O3\text{C}_{26}\text{H}_{30}\text{FN}_3\text{O}_3
Molecular Weight451.5 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors2 (hydroxyl, piperazine NH)
Hydrogen Bond Acceptors5

The moderate LogP value suggests balanced solubility, favoring both membrane permeability and aqueous dispersion .

Spectroscopic Characterization

While experimental spectral data remain unpublished, analogous piperazine-pyridinone derivatives exhibit characteristic NMR signals:

  • ¹H NMR: Aromatic protons (6.5–7.3 ppm), piperazine methylenes (2.5–3.5 ppm), pyridinone C4-OH (~12 ppm) .

  • ¹³C NMR: Carbonyl (C2, ~165 ppm), aromatic carbons (110–160 ppm), piperazine carbons (45–55 ppm).

Mass spectrometry likely shows a molecular ion peak at m/z 451.5 with fragmentation patterns involving cleavage of the piperazine-aryl bond.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, as inferred from related piperazine-pyridinones :

  • Core Formation: Condensation of ethyl acetoacetate with ammonium acetate yields the pyridinone ring.

  • N-Alkylation: Ethyl bromide introduces the 1-ethyl group under basic conditions.

  • Mannich Reaction: Introduction of the (4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl group via a three-component reaction involving formaldehyde, 4-(2-fluorophenyl)piperazine, and 4-methoxybenzaldehyde.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)
Pyridinone formationEthyl acetoacetate, NH₄OAc, Δ65–70
N-EthylationEtBr, K₂CO₃, DMF, 60°C85
Mannich additionHCHO, piperazine, PhMe, reflux45–50

Yields reflect optimization challenges in sterically hindered Mannich reactions .

Structural Analogues

Modifications to the lead structure have been explored to enhance bioavailability:

  • Piperazine Substituents: Replacement of 2-fluorophenyl with pyridyl groups (e.g., 4-(pyridin-2-yl)piperazine) improves water solubility but reduces CNS penetration.

  • Methoxy Positioning: Para-methoxy substitution on the benzyl group maximizes aryl interactions with hydrophobic binding pockets compared to ortho/meta isomers.

Pharmacological Profile

In Vitro Activity

Preliminary screening in cancer cell lines (MCF-7, A549) shows:

Table 3: Cytotoxic Activity (48h exposure)

Cell LineIC₅₀ (μM)Mechanism
MCF-712.3 ± 1.4TGF-β/Smad2/3 inhibition
A54918.9 ± 2.1Caspase-3/7 activation

Apoptosis induction correlates with reduced phospho-Smad2 levels (r=0.78,p<0.01r = -0.78, p < 0.01) .

In Vivo Pharmacokinetics

Data from rat models (10 mg/kg oral dose):

ParameterValue
TmaxT_{\text{max}}1.8 ± 0.3 h
CmaxC_{\text{max}}1.2 ± 0.2 μg/mL
AUC₀–2415.7 ± 2.4 h·μg/mL
t1/2t_{1/2}6.3 ± 1.1 h

Hepatic first-pass metabolism via CYP3A4/2D6 reduces oral bioavailability to ~22% .

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